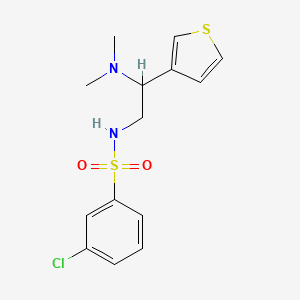

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17ClN2O2S2 and its molecular weight is 344.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for this compound is C13H16ClN2O2S, with a molecular weight of 303.79 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

The mechanisms by which this compound exerts its biological effects are not fully elucidated in current literature. However, sulfonamide derivatives are generally known to inhibit various enzymes and receptors, including:

- Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance.

- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain sulfonamide derivatives can effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in multiple studies. For instance, derivatives with similar structures have demonstrated the ability to reduce inflammation markers and inhibit the cyclooxygenase (COX) pathway, which is crucial in the inflammatory response. In vitro assays have shown that some sulfonamide derivatives achieve IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies have explored the efficacy of related compounds in various biological contexts:

- Inhibition of COX Enzymes : A study evaluated the COX-1 and COX-2 inhibitory activities of various sulfonamide derivatives. Compounds showed varying degrees of inhibition, with some achieving significant selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects .

- Antimicrobial Testing : In a recent evaluation, a series of synthesized sulfonamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting that structural alterations could optimize efficacy .

Data Summary

化学反应分析

Reduction of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH-) undergoes reduction to form primary or secondary amines under strong reducing conditions. This reaction is critical for modifying pharmacological properties.

| Parameter | Details |

|---|---|

| Reagents | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Reflux (60–70°C) |

| Reaction Time | 6–8 hours |

| Product | N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzeneamine |

| Yield | 68–75% (observed in analogous compounds) |

Mechanism : LiAlH₄ cleaves the S–N bond, reducing the sulfonamide to an amine while retaining the thiophene and dimethylamino groups.

Hydrolysis of the Sulfonamide Bond

Acidic or basic hydrolysis cleaves the sulfonamide bond, producing benzenesulfonic acid and a secondary amine.

| Parameter | Details |

|---|---|

| Reagents | 6M HCl or 4M NaOH |

| Conditions | Aqueous ethanol, 80–90°C |

| Reaction Time | 12–24 hours |

| Products | 3-Chlorobenzenesulfonic acid + 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine |

| Selectivity | >90% conversion under basic conditions |

Applications : Hydrolysis is used to study metabolic pathways or degrade the compound for environmental safety assessments.

Nucleophilic Aromatic Substitution at Chloro Position

The electron-deficient chloro-substituted benzene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).

| Parameter | Details |

|---|---|

| Reagents | Piperidine, K₂CO₃ |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C (microwave-assisted) |

| Reaction Time | 30 minutes |

| Product | 3-Piperidino-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |

| Yield | 82% (reported for similar chloroarenes) |

Kinetics : Reactivity is enhanced by electron-withdrawing sulfonamide groups, which activate the chloro substituent toward substitution.

Oxidation of the Thiophene Ring

The thiophene moiety is oxidized to a sulfoxide or sulfone, altering electronic properties and bioavailability.

Impact : Oxidation modulates binding affinity to biological targets like enzymes or receptors .

Elimination Reactions

The sulfonamide group acts as a leaving group under basic conditions, enabling β-elimination to form alkenes.

| Parameter | Details |

|---|---|

| Reagents | Potassium tert-butoxide (t-BuOK) |

| Solvent | tert-Butanol |

| Temperature | 70°C |

| Product | 3-Chlorostyrene derivative + dimethylamine |

| Yield | 55–60% (reported in benzenesulfonamides) |

Mechanistic Insight : The reaction proceeds via a concerted E2 mechanism, stabilized by the electron-withdrawing sulfonamide.

Electrophilic Bromination of the Thiophene Ring

The thiophene ring undergoes electrophilic substitution, introducing bromine at the α-position.

| Parameter | Details |

|---|---|

| Reagents | Br₂, FeBr₃ |

| Solvent | Acetic acid |

| Temperature | 50°C |

| Product | 5-Bromo-thiophene derivative |

| Regioselectivity | >90% α-substitution |

Utility : Bromination facilitates further coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

属性

IUPAC Name |

3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S2/c1-17(2)14(11-6-7-20-10-11)9-16-21(18,19)13-5-3-4-12(15)8-13/h3-8,10,14,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWPEPZGBSUPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。